Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate
Description
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate is a quaternary ammonium compound featuring a benzilate ester moiety. Its structure comprises a central ammonium nitrogen substituted with dimethyl, propyl, and 2-hydroxyethyl groups, with a benzilate (diphenylglycolate) counterion. This compound belongs to a class of ionic liquids and surfactants with applications in pharmaceuticals, corrosion inhibition, and materials science .
Properties
CAS No. |
57876-22-9 |
|---|---|
Molecular Formula |
C21H28BrNO3 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-propylazanium;bromide |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-15-22(2,3)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,4,15-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
TZSOXWMYOZPGBX-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate typically involves the reaction of dimethyl(2-hydroxyethyl)propylammonium bromide with benzilic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N-bromosuccinimide (NBS) and diethyl phosphite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
Mechanism of Action
The mechanism of action of Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate involves its interaction with specific molecular targets. The compound can bind to cellular membranes, altering their permeability and affecting cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Findings :
- Longer alkyl chains (e.g., C16) enhance corrosion inhibition efficiency due to increased hydrophobicity and micelle stability .
- The presence of aromatic groups (e.g., benzothiazol) improves adsorption on metal surfaces, as seen in N,N-bis(2-hydroxyethyl)-N-dodecylbenzo[d]thiazol-2-amonium bromide (94.35% efficiency) .
- Dimethyl(2-hydroxyethyl)propylammonium bromide benzilate, with a shorter propyl chain, may prioritize solubility over surfactant efficacy, making it suitable for pharmaceutical formulations .
Pharmaceutical Analogs
Benactyzine methobromide () and 3-quinuclidinyl benzilate (BZ, ) are pharmacologically active benzilate esters:
Key Findings :
- Benactyzine methobromide’s antispasmodic action arises from its quaternary ammonium structure, which limits blood-brain barrier penetration, reducing central toxicity .
- BZ, despite its benzilate moiety, differs significantly in structure and acts centrally due to its lipophilic tricyclic core .
- The target compound’s propyl group may balance solubility and bioavailability, making it a candidate for peripheral anticholinergic drugs .
Materials Science and Ionic Liquids
In perovskite synthesis (), quaternary ammonium salts like propylammonium bromide (PABr) templatize crystal structures.
Key Findings :
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